

# Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclopropylamine Derivatives

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Compound of Interest		
Compound Name:	Cyclopropylamine	
Cat. No.:	B047189	Get Quote

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## Introduction

Chiral **cyclopropylamine** derivatives are valuable structural motifs in medicinal chemistry and drug discovery, appearing in a range of biologically active compounds. Their unique conformational constraints and metabolic stability make them attractive components in the design of novel therapeutics. This document provides detailed application notes and experimental protocols for key modern methods in the asymmetric synthesis of these important building blocks. The covered methodologies include transition metal catalysis, biocatalysis, and substrate-controlled diastereoselective approaches, offering a versatile toolkit for accessing a wide array of enantioenriched **cyclopropylamines**.

# I. Transition Metal-Catalyzed Asymmetric Cyclopropanation

Transition metal catalysis, particularly with rhodium and ruthenium complexes, offers a powerful and versatile strategy for the asymmetric cyclopropanation of olefins to generate chiral **cyclopropylamines**. These methods typically involve the reaction of a diazo compound with an enamine or vinyl carbamate in the presence of a chiral catalyst.



# A. Ruthenium(II)-Pheox Catalyzed Cyclopropanation of Vinylcarbamates

The use of chiral Ru(II)-Pheox (phenyloxazoline) complexes provides a highly efficient and stereoselective route to **cyclopropylamine** derivatives from vinylcarbamates and diazoesters. This method is characterized by its high yields and excellent enantioselectivities.

### **Data Presentation**

Entry	Vinylcarb amate (R)	Diazoeste r (R')	Product	Yield (%)	dr (trans:cis )	ee (%) (trans)
1	Cbz	Et	2-(N-Cbz- amino)-1- ethoxycarb onylcyclopr opane	95	>99:1	98
2	Вос	t-Bu	2-(N-Boc- amino)-1- (t- butoxycarb onyl)cyclop ropane	92	>99:1	99
3	Ac	Me	2-(N- acetylamin o)-1- methoxyca rbonylcyclo propane	88	98:2	97
4	Ts	Bn	2-(N-Ts- amino)-1- (benzyloxy carbonyl)cy clopropane	90	>99:1	96



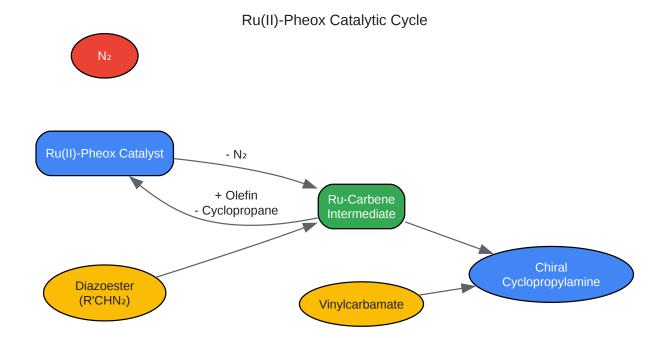
## **Experimental Protocol**

General Procedure for Ru(II)-Pheox Catalyzed Asymmetric Cyclopropanation:

- To a flame-dried Schlenk tube under an argon atmosphere, add the chiral Ru(II)-Pheox catalyst (1-2 mol%).
- Add the vinylcarbamate (1.0 equiv) and freshly distilled anhydrous solvent (e.g., CH<sub>2</sub>Cl<sub>2</sub> or DCE).
- Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to room temperature).
- Slowly add a solution of the diazoester (1.1-1.5 equiv) in the same anhydrous solvent via a syringe pump over a period of 2-4 hours.
- Stir the reaction mixture at the same temperature until the vinylcarbamate is completely consumed (monitored by TLC or GC-MS).
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral **cyclopropylamine** derivative.
- Determine the diastereomeric ratio by <sup>1</sup>H NMR analysis of the crude reaction mixture.
- Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle Diagram





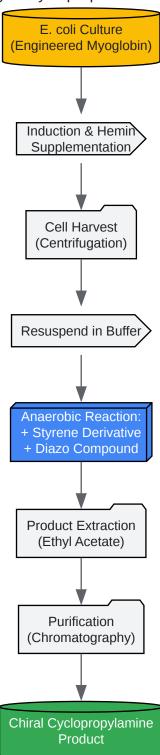


# Cyclopropanation Enamine Substrate Asymmetric Transition State Catalyst Regeneration Catalyst Activation Chiral Cyclopropylamine Rh<sub>2</sub>(L\*)<sub>4</sub> Catalyst Diazo Compound N<sub>2</sub> Rhodium Carbene Intermediate

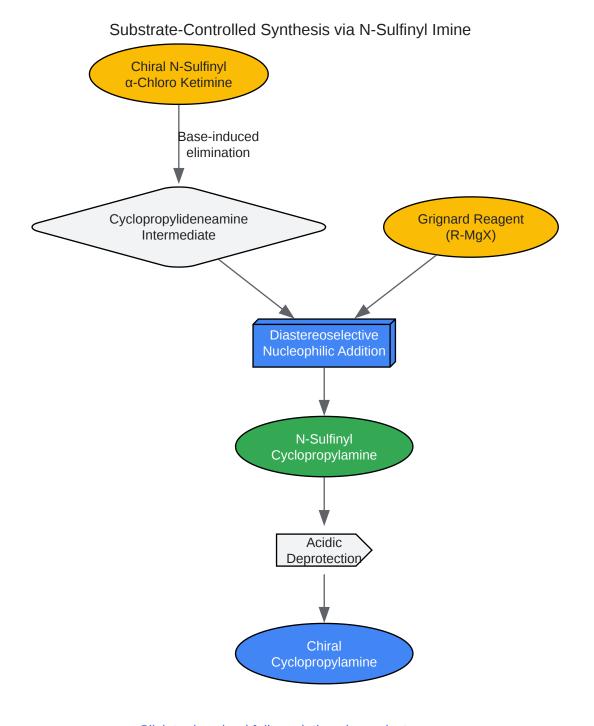
Rhodium-Catalyzed Cyclopropanation Mechanism



## Biocatalytic Cyclopropanation Workflow







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